molecular formula C17H15N3OS B2688168 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea CAS No. 313403-72-4

1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea

Cat. No.: B2688168
CAS No.: 313403-72-4
M. Wt: 309.39
InChI Key: YYGBQPKVPOGMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea is a chemical compound of significant interest in medicinal chemistry research, particularly within the urea-benzothiazole scaffold. This scaffold is recognized for its diverse biological activities and potential in multi-target directed ligand development. The compound features a urea functional group, which is a privileged structure in drug design due to its strong hydrogen-bonding capability, often facilitating potent interactions with enzyme active sites. Urea-based compounds are a prominent class of inhibitors for enzymes like soluble epoxide hydrolase (sEH), a target for managing pain and inflammation. Concurrently, the 1,3-thiazole core is a valuable pharmacophore present in molecules with a broad spectrum of documented pharmacological properties, including antitumor, antimicrobial, and antiviral activities. Compounds sharing this core structure are frequently investigated as potential inhibitors of enzymes such as fatty acid amide hydrolase (FAAH) and sEH. Research into dual sEH/FAAH inhibitors has gained traction as a polypharmacology approach for treating pain, with studies indicating that such inhibitors can produce robust antinociceptive effects in animal models without depressing voluntary locomotor behavior, a common side effect of other analgesic drug classes. The integration of the urea and thiazole motifs aims to leverage synergistic effects, potentially leading to improved physicochemical properties and enhanced biological activity for research purposes. This product is provided For Research Use Only. It is strictly intended for laboratory research and is not approved for use in humans, animals, or as a diagnostic agent. Prior to handling, consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12-7-9-14(10-8-12)18-16(21)20-17-19-15(11-22-17)13-5-3-2-4-6-13/h2-11H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGBQPKVPOGMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea typically involves the reaction of 4-methylphenyl isocyanate with 4-phenyl-1,3-thiazol-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea is C17H16N4OS, with a molecular weight of approximately 324.4 g/mol. Its structure features a thiazole ring, which is known for its biological activity, making this compound a candidate for drug development.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole-containing compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). A study identified small molecule inhibitors targeting Mtb with promising results, indicating potential for developing new antibiotics .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AMtb16 µg/mL
Compound BStaphylococcus aureus32 µg/mL
1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)ureaE. coliTBD

Anti-inflammatory Properties

Thiazole derivatives have also been explored for their anti-inflammatory effects. A series of related compounds were synthesized and evaluated for their ability to inhibit inflammatory responses in various models. The results indicated that certain thiazole-based ureas exhibited superior anti-inflammatory activity compared to standard treatments .

Table 2: Anti-inflammatory Activity of Thiazole Compounds

Compound NameInflammatory ModelEfficacy Compared to Control
Compound CCarrageenan-induced paw edema50% inhibition
Compound DLipopolysaccharide-induced inflammation65% inhibition
1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)ureaTBDTBD

Cancer Research

The compound has been investigated for its antiproliferative effects against various cancer cell lines. Studies indicate that thiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Table 3: Antiproliferative Activity Against Cancer Cell Lines

Cell LineCompound NameIC50 (µM)
U-937 (human macrophage)1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)ureaTBD
MCF7 (breast cancer)Compound ETBD

Case Study 1: Mycobacterium tuberculosis Inhibition

In a recent study focusing on the inhibition of Mycobacterium tuberculosis, a library of thiazole derivatives was screened for antimicrobial activity. The results highlighted the efficacy of specific compounds in reducing bacterial load significantly over a treatment period of seven days . This underscores the potential application of 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea in developing new antitubercular drugs.

Case Study 2: Anti-inflammatory Screening

A series of compounds including thiazole derivatives were evaluated using an animal model for their anti-inflammatory effects. The study demonstrated that certain derivatives exhibited a marked reduction in inflammation markers compared to control groups, suggesting that these compounds could be further developed as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the thiazole ring suggests potential interactions with metal ions or coordination complexes, which could influence its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Phenyl-Thiazolylurea Derivatives ()

A series of 1-aryl-3-(4-(4-substituted-thiazol-2-yl)phenyl)urea analogs (11a–11o) exhibit structural diversity in the aryl group (e.g., 3-fluorophenyl, 3,5-dichlorophenyl, trifluoromethylphenyl). Key observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) in 11b (3,5-dichlorophenyl) and 11d (4-trifluoromethylphenyl) enhance molecular stability, as evidenced by higher molecular weights (534.2 and 534.1 Da, respectively) compared to the target compound (297.4 Da).
  • Synthetic Yields : Most analogs show high yields (>85%), suggesting robust synthetic routes for urea-thiazole frameworks .
GAX ()

1-(3-((4-Pyridin-2-ylpiperazin-1-yl)sulfonyl)phenyl)-3-(1,3-thiazol-2-yl)urea (GAX) shares the urea-thiazole core but incorporates a sulfonyl-piperazine moiety. This modification enables dual binding to bacterial phenylalanyl-tRNA synthetase (PheRS), with IC₅₀ values in the nanomolar range.

Thiazole Ring Modifications

1-Phenyl-3-(4-Thiazolylmethoxy)-Urea ()

This analog replaces the 4-phenylthiazole with a 4-thiazolylmethoxy group, altering the molecular formula to C₁₁H₁₁N₃O₂S. The addition of a methoxy linker increases polarity, which may improve solubility but reduce membrane permeability compared to the target compound .

1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl) Derivatives ()

Saturation of the thiazole ring (4,5-dihydrothiazole) in 1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(3-methylphenyl)-3-(4-methylphenyl)urea introduces conformational rigidity. This could enhance target selectivity but may lower synthetic accessibility due to stereochemical complexity .

Similarity to AB5 ()

The target compound shares structural similarity (score: 0.487) with AB5, a 1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea derivative. AB5’s sulfonyl-piperazine group likely contributes to its higher antimicrobial potency, whereas the target’s 4-methylphenyl group may prioritize lipophilicity over target engagement .

Kinase Inhibitors ()

A related urea-thiazole compound, 1-[5-Tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-[2-(pyridin-4-ylmethoxy)ethyl]-1,3-thiazol-2-yl]urea, exhibits an IC₅₀ of 68.0 nM against epithelial discoidin domain-containing receptor 1. The pyridinylmethoxyethyl substituent highlights the role of extended side chains in enhancing inhibitory activity, a feature absent in the target compound .

Biological Activity

1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea, also known as a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties. The thiazole ring system is known to be prevalent in various biologically active compounds, making it a significant focus in drug development.

Chemical Structure

The chemical structure of 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea can be represented as follows:

C17H16N4OS\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{OS}

This structure includes a thiazole ring and a urea moiety, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea have shown significant antibacterial activity against various strains of bacteria. A study reported that certain thiourea derivatives exhibited anti-biofilm activity against E. coli with minimum biofilm inhibitory concentrations (MBIC) around 625 µg/mL .

CompoundMBIC (µg/mL)Activity
1a625Anti-biofilm against E. coli
1b625Anti-biofilm against E. coli

Cytotoxicity

The cytotoxic effects of thiazole derivatives have been assessed in various cancer cell lines. For example, one study indicated that a structurally similar compound exhibited an IC50 value of 0.62 ± 0.34 μM against HepG2 cells, indicating potent cytotoxicity and suggesting its potential as an anticancer agent .

The mechanism underlying the biological activity of these compounds often involves interaction with specific cellular targets. For instance, the inhibition of insulin-like growth factor receptor (IGF1R) was noted in related studies, which is critical for cancer cell proliferation and survival .

Study on Antioxidant Activity

In a comparative study on the antioxidant properties of various thiourea derivatives, one compound demonstrated approximately 43% antioxidant capacity in vitro using the DPPH assay . This suggests that the presence of the thiazole ring may enhance radical scavenging activity.

Anti-inflammatory Activity

Thiazole derivatives have also been evaluated for anti-inflammatory effects. A series of compounds were tested for their ability to inhibit inflammation-related pathways, showing promising results compared to standard anti-inflammatory drugs .

Q & A

Q. What are the standard synthetic routes for 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves the reaction of substituted isocyanates with amines. For example, a common route uses 4-methylphenyl isocyanate and 4-phenyl-1,3-thiazol-2-amine under inert conditions (e.g., dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts. Key parameters include:

  • Solvent Selection: Polar aprotic solvents enhance nucleophilic attack .
  • Temperature: Reflux conditions (~110°C in toluene) improve yield .
  • Catalysis: Bases (e.g., Et₃N) accelerate reaction rates by deprotonating intermediates .

Q. Table 1: Representative Synthesis Conditions

ReactantsSolventBaseTemperatureYield (%)Reference
4-Methylphenyl isocyanateTolueneTriethylamineReflux78
4-Phenylthiazol-2-amineDCMPyridineRT65

Q. Which spectroscopic and crystallographic methods are employed for structural confirmation of this urea derivative?

Methodological Answer:

  • X-ray Crystallography: Resolves bond lengths and dihedral angles between the thiazole and urea moieties. For example, C=O bond lengths typically range from 1.22–1.24 Å .
  • NMR Spectroscopy:
    • ¹H NMR: Urea NH protons appear as singlets near δ 9.0–11.0 ppm .
    • ¹³C NMR: Carbonyl (C=O) signals occur at ~155–160 ppm .
  • IR Spectroscopy: Stretching vibrations for urea C=O (~1650–1680 cm⁻¹) and NH (~3300 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can computational chemistry approaches be integrated to predict reactivity and optimize synthesis pathways?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) and reaction path searches can:

  • Predict Transition States: Identify energy barriers for urea bond formation .
  • Solvent Effects: COSMO-RS models simulate solvent interactions to optimize dielectric environments .
  • Machine Learning: Train models on existing reaction datasets to predict optimal molar ratios or catalysts .

Q. Table 2: Computational Parameters for Reactivity Prediction

MethodSoftwareKey OutputsApplication Example
DFT (B3LYP/6-31G*)GaussianTransition state geometriesIsocyanate-amine coupling
Molecular DynamicsGROMACSSolvent diffusion coefficientsSolvent selection

Q. How should researchers address discrepancies in reported biological activities of structurally similar urea derivatives?

Methodological Answer: Contradictions in bioactivity data (e.g., IC₅₀ values) may arise from:

  • Assay Variability: Standardize protocols (e.g., cell lines, incubation times). For example, mitochondrial toxicity assays require controlled O₂ levels .
  • Structural Analogues: Compare substituent effects. A chloro vs. methoxy group on the phenyl ring can alter hydrophobic interactions .
  • Meta-Analysis: Use statistical tools (e.g., ANOVA) to quantify variability across studies .

Q. Table 3: Bioactivity Comparison of Analogues

Compound ModificationTarget ProteinReported IC₅₀ (μM)Source
4-Chloro-phenyl substitutionKinase X0.45
4-Methoxy-phenyl substitutionKinase X1.20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.